molecular formula C13H15N3O4 B4489927 Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)hydrazinecarboxylate

Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)hydrazinecarboxylate

Cat. No.: B4489927
M. Wt: 277.28 g/mol
InChI Key: UKOLNZNNYSMAPW-UHFFFAOYSA-N
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Description

Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)hydrazinecarboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrrolidine ring, a phenyl group, and a hydrazinecarboxylate moiety, making it a versatile molecule for chemical reactions and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)hydrazinecarboxylate typically involves the reaction of ethyl hydrazinecarboxylate with a suitable precursor containing the 2,5-dioxo-1-phenylpyrrolidin-3-yl moiety. The reaction is usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and efficiency in the production process. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)hydrazinecarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)hydrazinecarboxylate involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The compound’s anthelmintic activity may involve interference with the metabolic processes of parasitic worms .

Comparison with Similar Compounds

Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)hydrazinecarboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse scientific applications.

Properties

IUPAC Name

ethyl N-[(2,5-dioxo-1-phenylpyrrolidin-3-yl)amino]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O4/c1-2-20-13(19)15-14-10-8-11(17)16(12(10)18)9-6-4-3-5-7-9/h3-7,10,14H,2,8H2,1H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKOLNZNNYSMAPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NNC1CC(=O)N(C1=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)hydrazinecarboxylate
Reactant of Route 2
Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)hydrazinecarboxylate
Reactant of Route 3
Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)hydrazinecarboxylate
Reactant of Route 4
Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)hydrazinecarboxylate
Reactant of Route 5
Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)hydrazinecarboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)hydrazinecarboxylate

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